molecular formula C16H16N4O B2910326 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea CAS No. 899990-39-7

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B2910326
CAS No.: 899990-39-7
M. Wt: 280.331
InChI Key: WIIDMGLGFVGWGT-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features an indole ring substituted with a methyl group at the nitrogen atom and a pyridine ring connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 1-methylindole, is synthesized through the Fischer indole synthesis or other suitable methods.

    Urea Formation: The indole derivative is reacted with an isocyanate or carbodiimide to form the urea linkage.

    Pyridine Substitution: The pyridine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative is reacted with the urea intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indole or pyridine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea: This compound has a similar structure but with the pyridine ring substituted at a different position, leading to different chemical and biological properties.

    1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-ylmethyl)urea: Another similar compound with the pyridine ring substituted at the 4-position, resulting in unique characteristics.

Biological Activity

1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea, a compound with the molecular formula C16H17N3 and a molecular weight of 251.33 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 1-methylindole with pyridin-3-ylmethanol under specific conditions that may include the formation of a Schiff base intermediate followed by reduction. Common reagents used in this process include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including those similar to this compound. A notable study demonstrated that compounds with indole structures exhibited significant antibacterial activity against both sensitive and multidrug-resistant strains of bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL . The mechanism behind this activity is believed to involve the disruption of microbial cell membranes, leading to increased permeability and ultimately cell death.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntibacterial
Tris(1H-indol-3-yl)methylium derivatives0.13 - 1.0Broad-spectrum antibacterial
Maleimide-derived compoundsTBDAntibacterial

Anticancer Activity

In addition to antimicrobial effects, indole-based compounds have shown promise in anticancer applications. Research indicates that certain derivatives can induce apoptosis in cancer cells, inhibiting growth through various pathways. For instance, studies have reported IC50 values as low as 49.85 µM for compounds similar to this compound against various cancer cell lines .

Table 2: Anticancer Activity Overview

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDVarious
Pyrazole-linked thiourea derivatives25H460
Indolyl-substituted compounds7.01 - 14.31HeLa, MCF7

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These interactions may modulate enzyme activities and influence signal transduction pathways critical for cell survival and proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various indole derivatives in treating infections caused by multidrug-resistant bacteria. The results indicated that compounds similar to this compound exhibited potent antibacterial properties while maintaining low cytotoxicity in human cell lines .

Study on Anticancer Properties

Another significant study focused on the anticancer potential of indole-based compounds, revealing that certain derivatives could effectively inhibit tumor growth in vivo models without substantial toxicity . These findings suggest a viable pathway for developing therapeutic agents based on this compound structure.

Properties

IUPAC Name

1-(1-methylindol-3-yl)-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-20-11-14(13-6-2-3-7-15(13)20)19-16(21)18-10-12-5-4-8-17-9-12/h2-9,11H,10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIDMGLGFVGWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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